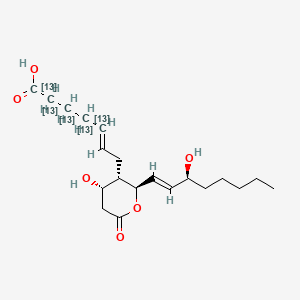

11-Dehydro-thromboxane B2-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H32O6 |

|---|---|

Poids moléculaire |

373.43 g/mol |

Nom IUPAC |

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl](1,2,3,4,5-13C5)hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4+,13-12+/t15-,16-,17-,18+/m0/s1/i4+1,5+1,8+1,11+1,19+1 |

Clé InChI |

KJYIVXDPWBUJBQ-QVPVQGALSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=[13CH]/[13CH2][13CH2][13CH2][13C](=O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 11-Dehydro-Thromboxane B2 in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Dehydro-thromboxane B2 (11-dhTxB2) is a major, stable, and long-lived enzymatic metabolite of the highly potent but unstable platelet agonist, thromboxane (B8750289) A2 (TxA2).[1][2][3] Primarily utilized as a reliable biomarker for the systemic in vivo assessment of TxA2 biosynthesis and platelet activation, the direct role of 11-dhTxB2 in platelet aggregation is minimal.[2][4] This technical guide provides a comprehensive overview of the function of 11-dhTxB2, its signaling pathways, quantitative data on its levels in various physiological and pathological states, and detailed experimental protocols for its measurement and the assessment of platelet aggregation.

The Role of 11-Dehydro-Thromboxane B2 in Platelet Aggregation

Indirect Role as a Biomarker

The primary significance of 11-dhTxB2 in the context of platelet aggregation lies in its utility as a sensitive and specific index of in vivo platelet activation.[1][2][3] Due to the extremely short half-life of TxA2 (approximately 30 seconds), direct measurement is not feasible in a clinical or research setting.[5] Its stable metabolite, 11-dhTxB2, which has a half-life of about 45 minutes in plasma, provides a time-integrated measure of TxA2 production.[1] Elevated urinary and plasma levels of 11-dhTxB2 are strongly correlated with conditions characterized by increased platelet activity, such as atherosclerosis, myocardial infarction, and stroke.[2][3][5] Furthermore, monitoring urinary 11-dhTxB2 levels is a valuable tool for assessing the efficacy of antiplatelet therapies, particularly aspirin (B1665792), which acts by irreversibly inhibiting cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of TxA2.[5]

Direct Effects on Platelet Aggregation

Current scientific evidence indicates that 11-dhTxB2 does not directly induce or inhibit platelet aggregation.[4] This suggests that it does not act as an agonist or antagonist at the thromboxane A2 receptor (TP receptor) on platelets, which is the primary mediator of TxA2-induced platelet activation and aggregation.

Interaction with the CRTH2 Receptor

An intriguing aspect of 11-dhTxB2's biological activity is its role as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2).[4] This receptor is prominently expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, and is involved in allergic and inflammatory responses.[4][6] While the expression and functional role of CRTH2 on platelets are not well-established, the activation of CRTH2 on other circulating cells by 11-dhTxB2 could indirectly influence the inflammatory milieu and potentially impact platelet function in a broader physiological or pathological context.

Signaling Pathways

Thromboxane A2 Signaling Pathway

To understand the context in which 11-dhTxB2 is formed and its relevance as a biomarker, it is crucial to delineate the signaling pathway of its parent compound, TxA2.

Caption: Thromboxane A2 signaling cascade in platelets.

Biosynthesis and Metabolism of Thromboxane A2

The formation of 11-dhTxB2 is the final step in the metabolic cascade of arachidonic acid within platelets.

Caption: Metabolic pathway from Arachidonic Acid to 11-dhTxB2.

Quantitative Data

The following tables summarize key quantitative data related to 11-dhTxB2.

Table 1: Urinary 11-Dehydro-Thromboxane B2 Concentrations

| Population | Mean Concentration (pg/mg creatinine) | Reference |

| Healthy Adults | 635 ± 427 | [7] |

| Patients with Diabetes (baseline) | 69.6% higher than healthy controls | [8] |

| Patients with Acute Coronary Syndrome (post-aspirin) | 1550 | [5] |

| Healthy Volunteers (baseline) | 1556 - 4440 | [9] |

Table 2: Cut-off Value for High On-Aspirin Platelet Reactivity (HAPR)

| Biomarker | Cut-off Value (pg/mg creatinine) | Significance | Reference |

| Urinary 11-dhTxB2 | > 1500 | Indicates poor response to aspirin therapy | [5] |

Experimental Protocols

Measurement of 11-Dehydro-Thromboxane B2

This is a competitive immunoassay for the quantitative determination of 11-dhTxB2 in biological fluids.

-

Principle: 11-dhTxB2 in the sample competes with a fixed amount of enzyme-labeled 11-dhTxB2 for a limited number of binding sites on a specific antibody. The amount of bound enzyme is inversely proportional to the concentration of 11-dhTxB2 in the sample.

-

Materials:

-

Microplate pre-coated with a capture antibody

-

11-dhTxB2 standards

-

Patient/sample urine or plasma

-

11-dhTxB2-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Prepare standards and samples. Urine samples may require dilution.

-

Add standards and samples to the appropriate wells of the microplate.

-

Add the 11-dhTxB2-enzyme conjugate to each well.

-

Add the anti-11-dhTxB2 antibody to each well.

-

Incubate the plate, typically for 18 hours at 4°C or for a shorter duration at room temperature, to allow for competitive binding.[10]

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development.[10]

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm for alkaline phosphatase with pNPP substrate).[10]

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 11-dhTxB2 in the samples by interpolating their absorbance values on the standard curve. For urine samples, the concentration is typically normalized to creatinine (B1669602) levels.

-

Caption: General workflow for 11-dhTxB2 ELISA.

LC-MS/MS offers high sensitivity and specificity for the quantification of 11-dhTxB2.

-

Principle: This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify urine or plasma samples.

-

Add a deuterated internal standard of 11-dhTxB2.

-

Load the sample onto an SPE cartridge (e.g., a mixed-mode anion exchange column).

-

Wash the cartridge to remove interfering substances.

-

Elute the 11-dhTxB2 and internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC system.

-

Separate 11-dhTxB2 from other components on a C18 reversed-phase column using a gradient elution.

-

Introduce the eluent into the mass spectrometer.

-

Ionize the analyte using electrospray ionization (ESI) in negative ion mode.

-

Perform tandem mass spectrometry using Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both 11-dhTxB2 and its internal standard.

-

-

Quantification: Calculate the concentration of 11-dhTxB2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11-dhTxB2.

Caption: General workflow for 11-dhTxB2 LC-MS/MS analysis.

Platelet Aggregation Assay

LTA is the gold standard for assessing platelet aggregation in vitro.

-

Principle: The aggregation of platelets in platelet-rich plasma (PRP) in response to an agonist causes the plasma to become more transparent, leading to an increase in light transmission, which is measured by an aggregometer.

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes).

-

-

Procedure:

-

Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C with constant stirring.

-

Add a platelet agonist (e.g., arachidonic acid, ADP, collagen, thrombin) to the PRP to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The extent of platelet aggregation is reported as the maximum percentage change in light transmission.

-

Caption: General workflow for Light Transmission Aggregometry.

Conclusion

11-Dehydro-thromboxane B2 is an indispensable biomarker for assessing in vivo platelet activation and the efficacy of antiplatelet therapies. While it does not directly participate in the process of platelet aggregation, its measurement provides critical insights into the underlying thrombotic state. The potential interaction of 11-dhTxB2 with the CRTH2 receptor on other immune cells warrants further investigation to fully elucidate its role in the complex interplay between inflammation and thrombosis. The experimental protocols detailed in this guide provide robust methods for the accurate quantification of 11-dhTxB2 and the functional assessment of platelet aggregation, which are essential tools for researchers and clinicians in the fields of cardiovascular disease and drug development.

References

- 1. pnas.org [pnas.org]

- 2. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 3. mdpi.com [mdpi.com]

- 4. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum thromboxane B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

The Role of 11-Dehydro-Thromboxane B2 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-dehydro-thromboxane B2 (11-dhTxB2), a stable urinary metabolite of thromboxane (B8750289) A2 (TxA2), has emerged as a critical biomarker in the landscape of cardiovascular disease (CVD). Produced primarily by activated platelets, TxA2 is a potent mediator of platelet aggregation and vasoconstriction, key processes in the pathophysiology of atherothrombosis. Due to the extremely short half-life of TxA2, direct measurement is impractical. However, its downstream metabolite, 11-dhTxB2, provides a reliable and non-invasive measure of in vivo TxA2 production and platelet activation.[1] This technical guide provides an in-depth overview of the function of 11-dhTxB2 in cardiovascular disease, detailing its clinical significance, measurement methodologies, and the underlying signaling pathways.

Introduction: The Significance of Thromboxane in Cardiovascular Disease

Thromboxane A2 (TxA2) plays a pivotal role in the complex cascade of events leading to cardiovascular disease.[2] Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, primarily by platelets, TxA2 exerts its potent prothrombotic effects by stimulating platelet activation and aggregation, as well as inducing vasoconstriction.[3] These actions contribute significantly to the formation and propagation of atherosclerotic plaques and the acute thrombotic events that underlie myocardial infarction and ischemic stroke.[2]

Given its profound biological activity and short half-life of approximately 30 seconds, direct measurement of TxA2 in circulation is not feasible.[3] Consequently, researchers and clinicians rely on the quantification of its stable, inactive metabolites to assess in vivo TxA2 biosynthesis. 11-dehydro-thromboxane B2 (11-dhTxB2) is a major enzymatic metabolite of TxA2 that is excreted in the urine, making it an ideal biomarker for non-invasively monitoring platelet activity.[1] Elevated urinary levels of 11-dhTxB2 have been consistently associated with an increased risk of adverse cardiovascular events, highlighting its potential as a valuable tool in risk stratification and therapeutic monitoring.[4]

Data Presentation: Quantitative Levels of 11-dhTxB2 in Health and Disease

The urinary concentration of 11-dhTxB2 is a sensitive indicator of platelet activation and is significantly altered in various cardiovascular conditions and in response to antiplatelet therapy. The following tables summarize key quantitative data from various studies.

Table 1: Urinary 11-dhTxB2 Levels in Different Patient Populations

| Patient Population | N | Mean ± SD (pg/mg creatinine) | Key Findings & Reference |

| Healthy Adults | 13 | 635 ± 427 | Baseline levels in a healthy cohort.[5] |

| Healthy Subjects | - | 0.9-1.8 pg/ml (plasma) | Plasma concentrations in healthy individuals.[6] |

| Patients with Severe Atherosclerosis | - | 5-50 pg/ml (plasma) | Significantly higher plasma levels compared to healthy subjects.[6] |

| Patients with Diabetes Mellitus (Type 2, before aspirin) | 81 | Median: 179 | Baseline levels in a diabetic population.[7] |

| Patients with Stable Angina | 11 | 535.9 ± 177.4 | Baseline levels in stable angina. |

| Patients with Unstable Angina | 9 | 865.5 ± 238.7 | Significantly increased levels compared to stable angina. |

| Patients with Atrial Fibrillation | 837 | Median: 100 ng/mg | Baseline levels in an AF cohort.[4] |

| Patients with Diabetes Mellitus | - | 69.6% higher than healthy controls | Demonstrates heightened platelet activity in diabetes.[8] |

| Patients with Acute Coronary Syndrome | - | Significantly higher than healthy controls | Indicates increased platelet activation in ACS.[8] |

Table 2: Effect of Aspirin (B1665792) on Urinary 11-dhTxB2 Levels

| Patient Population | Aspirin Dose | N | % Reduction in 11-dhTxB2 | Key Findings & Reference |

| Healthy Volunteers | 500 mg (single dose) | - | 77 ± 14% | Demonstrates the potent effect of aspirin on thromboxane biosynthesis.[9] |

| Patients with Diabetes Mellitus (Type 2) | 100 mg/day | 81 | Median reduction from 179 to 51 pg/mg creatinine (B1669602) | Significant reduction with low-dose aspirin.[7] |

| Participants with Diabetes (ASCEND trial) | 100 mg/day | - | 71% lower than placebo | Daily low-dose aspirin effectively suppresses TxA2 production.[10][11] |

| Patients with Diabetes Mellitus | Daily ASA | - | 71.7% | Significant inhibition of urinary 11dhTxB2.[8] |

| Healthy Controls | Daily ASA | - | 75.1% | Significant inhibition of urinary 11dhTxB2.[8] |

Table 3: Association of Elevated 11-dhTxB2 Levels with Cardiovascular Risk

| Study Population | Outcome | Hazard Ratio (HR) or Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings & Reference |

| Patients with Atrial Fibrillation | Cardiovascular Events (per 1 SD increase) | HR: 1.64 | 1.42-1.89 | Elevated 11-dhTxB2 is a strong predictor of future cardiovascular events.[1][4] |

| Aspirin-treated patients at high risk | Myocardial Infarction, Stroke, or Cardiovascular Death (upper vs. lower quartile) | OR: 1.8 | 1.2-2.7 | Patients with higher 11-dhTxB2 levels despite aspirin therapy have a significantly increased risk of major adverse cardiovascular events.[12] |

| Aspirin-treated patients at high risk | Myocardial Infarction (upper vs. lower quartile) | OR: 2.0 | 1.2-3.4 | Highlights the specific risk of myocardial infarction.[12] |

| Aspirin-treated patients at high risk | Cardiovascular Death (upper vs. lower quartile) | OR: 3.5 | 1.7-7.4 | Demonstrates a strong association with cardiovascular mortality.[12] |

| Patients with Stable Coronary Artery Disease on aspirin | All-cause mortality (middle vs. lower tertile) | HR: 7.14 | 2.46-20.68 | Urinary 11dhTxB2 is a strong independent risk factor for mortality.[13] |

| Patients with Stable Coronary Artery Disease on aspirin | All-cause mortality (upper vs. lower tertile) | HR: 9.91 | 3.45-28.50 | A dose-response relationship is observed between 11dhTxB2 levels and mortality risk.[13] |

Experimental Protocols: Measurement of 11-dhTxB2

Accurate and reliable quantification of 11-dhTxB2 is paramount for its clinical and research applications. Several analytical methods are available, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, relatively high-throughput, and cost-effective method for measuring 11-dhTxB2 in urine.

Principle: The assay is a competitive immunoassay. 11-dhTxB2 in the sample or standard competes with a fixed amount of enzyme-conjugated 11-dhTxB2 for a limited number of binding sites on a specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of 11-dhTxB2 in the sample.

Generalized Protocol (based on commercially available kits): [14][15][16][17][18]

-

Sample Preparation:

-

Collect a random urine sample.

-

Centrifuge the urine to remove any particulate matter.

-

Dilute the urine sample with the provided assay buffer. A typical starting dilution is 1:5.[14]

-

-

Assay Procedure:

-

Add standards, controls, and diluted urine samples to the appropriate wells of a microplate pre-coated with a capture antibody.

-

Add the 11-dhTxB2-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) to each well.

-

Add the primary antibody specific for 11-dhTxB2 to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, to allow for competitive binding.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add the enzyme substrate to each well.

-

Incubate for a specified time to allow for color development.

-

Stop the enzyme reaction by adding a stop solution.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm or 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 11-dhTxB2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the 11-dhTxB2 concentration to the urinary creatinine concentration to account for variations in urine dilution. Results are typically expressed as pg/mg creatinine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 11-dhTxB2 due to its high specificity and sensitivity.

Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Generalized Protocol: [5][19][20]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Add an internal standard (e.g., deuterium-labeled 11-dhTxB2) to the urine sample.

-

Acidify the urine sample.

-

Apply the sample to an SPE cartridge (e.g., a mixed-mode anion exchange column).

-

Wash the cartridge with various solvents to remove interfering substances.

-

Elute the 11-dhTxB2 and internal standard from the cartridge using an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in a mobile phase compatible with the LC system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC system.

-

Separate 11-dhTxB2 from other components on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with acetic acid and a mixture of methanol (B129727) and acetonitrile).

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Ionize the 11-dhTxB2 and internal standard using a suitable ionization source (e.g., electrospray ionization - ESI).

-

Select the precursor ions for 11-dhTxB2 (m/z 367) and the internal standard in the first quadrupole (Q1).[5]

-

Fragment the precursor ions in the collision cell (Q2).

-

Select and detect specific product ions for 11-dhTxB2 (e.g., m/z 161) and the internal standard in the third quadrupole (Q3).[5]

-

-

Data Analysis:

-

Quantify the amount of 11-dhTxB2 in the sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations.

-

Normalize the result to urinary creatinine concentration.

-

Signaling Pathways and Experimental Workflows

Thromboxane A2 Signaling Pathway

11-dhTxB2 is the stable end-product of the thromboxane A2 pathway. Understanding this pathway is crucial for interpreting the significance of 11-dhTxB2 levels.

Caption: Thromboxane A2 biosynthesis and signaling pathway.

Experimental Workflow for Urinary 11-dhTxB2 Analysis

The following diagram illustrates a typical workflow for the analysis of urinary 11-dhTxB2 in a clinical research setting.

Caption: A typical experimental workflow for urinary 11-dhTxB2 analysis.

Conclusion and Future Directions

11-dehydro-thromboxane B2 has been firmly established as a valuable biomarker for assessing in vivo platelet activation and cardiovascular risk. Its non-invasive measurement in urine provides a window into the prothrombotic state of an individual, offering significant potential for patient stratification, monitoring the efficacy of antiplatelet therapies such as aspirin, and predicting adverse cardiovascular events. The methodologies for its quantification, particularly LC-MS/MS, have achieved high levels of accuracy and sensitivity, enabling its reliable use in both research and clinical settings.

Future research should focus on further refining the clinical utility of 11-dhTxB2 measurement. This includes establishing standardized reference ranges for different populations and clinical scenarios, investigating its role in guiding personalized antiplatelet therapy, and exploring its potential as a surrogate endpoint in clinical trials of novel antithrombotic agents. The continued integration of 11-dhTxB2 analysis into large-scale epidemiological studies and clinical trials will undoubtedly enhance our understanding of its role in cardiovascular disease and solidify its position as a key biomarker in cardiovascular medicine.

References

- 1. ovid.com [ovid.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. Urinary 11-dehydro-thromboxane B2 is associated with cardiovascular events and mortality in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Urinary 11-dehydro thromboxane B₂ levels in type 2 diabetic patients before and during aspirin intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial | springermedicine.com [springermedicine.com]

- 11. researchgate.net [researchgate.net]

- 12. Aspirin-resistant thromboxane biosynthesis and the risk of myocardial infarction, stroke, or cardiovascular death in patients at high risk for cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. haemochrom.de [haemochrom.de]

- 15. Thromboxane B2 ELISA Kit (ab133022) | Abcam [abcam.com]

- 16. rndsystems.com [rndsystems.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. content.labscoop.com [content.labscoop.com]

- 19. researchgate.net [researchgate.net]

- 20. celerion.com [celerion.com]

The Biosynthesis of 11-Dehydro-Thromboxane B2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) from its precursor, thromboxane (B8750289) A2 (TXA2). This document is intended for researchers, scientists, and drug development professionals working in the fields of eicosanoid biochemistry, platelet biology, and cardiovascular pharmacology. It covers the core biochemical pathway, quantitative data on key metabolites, detailed experimental protocols for their measurement, and visual representations of the relevant processes.

Introduction to the Thromboxane Pathway

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator derived from arachidonic acid. Produced primarily by activated platelets, TXA2 plays a critical role in hemostasis and thrombosis through its pro-aggregatory and vasoconstrictive properties. Due to its short half-life, direct measurement of TXA2 in biological systems is not feasible. Consequently, researchers rely on the quantification of its more stable downstream metabolites to assess TXA2 production and activity. The major metabolic pathway proceeds through the rapid, non-enzymatic hydrolysis of TXA2 to the biologically inactive thromboxane B2 (TXB2). TXB2 is then further metabolized to 11-dehydro-thromboxane B2, a stable and abundant metabolite that serves as a reliable biomarker for in vivo TXA2 synthesis.

The Biosynthetic Pathway from Thromboxane A2 to 11-Dehydro-Thromboxane B2

The conversion of thromboxane A2 to 11-dehydro-thromboxane B2 is a two-step process:

-

Hydrolysis of Thromboxane A2: Thromboxane A2 is extremely unstable in aqueous solutions and undergoes rapid, non-enzymatic hydrolysis to form thromboxane B2 (TXB2)[1]. This reaction occurs with a half-life of approximately 30 seconds under physiological conditions.

-

Enzymatic Dehydrogenation of Thromboxane B2: Thromboxane B2 is subsequently converted to 11-dehydro-thromboxane B2. This reaction is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase . This enzyme has been identified as a cytosolic aldehyde dehydrogenase (EC 1.2.1.3) and utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor[2][3]. The reaction takes place in the cytosol[2].

Caption: Biosynthesis of 11-dehydro-thromboxane B2 from thromboxane A2.

Quantitative Data

The quantification of 11-dehydro-TXB2 is a cornerstone for assessing thromboxane-related physiological and pathological processes. Below is a summary of key quantitative parameters.

| Parameter | Value | Biological Matrix | Significance | Reference(s) |

| Half-life of Thromboxane A2 | ~30 seconds | Aqueous solution | Highlights the instability of TXA2 and the necessity of measuring downstream metabolites. | |

| Half-life of 11-dehydro-thromboxane B2 | ~45 minutes | Human Plasma | Indicates its stability, making it a suitable biomarker for time-integrated assessment of TXA2 production.[4] | [4] |

| Concentration in Healthy Subjects | 0.9-1.8 pg/mL | Human Plasma | Provides a baseline for comparison with pathological states.[4] | [4] |

| Concentration in Healthy Subjects | 792 ± 119 pg/mg creatinine | Human Urine | Establishes a normal range for non-invasive assessment.[5] | [5] |

| Concentration in Severe Atherosclerosis | 5-50 pg/mL | Human Plasma | Demonstrates elevated levels in a disease state associated with platelet activation.[4] | [4] |

Experimental Protocols

Accurate measurement of 11-dehydro-TXB2 is crucial for research and clinical applications. The following sections detail the methodologies for the most common analytical techniques.

Quantification of 11-dehydro-thromboxane B2 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and relatively high-throughput method for the quantification of 11-dehydro-TXB2 in biological fluids.

Principle: This is a competitive immunoassay. 11-dehydro-TXB2 in the sample or standard competes with a fixed amount of enzyme-labeled 11-dehydro-TXB2 for a limited number of binding sites on a specific antibody. The amount of enzyme activity is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample.

Detailed Protocol (Urine Samples):

-

Sample Collection and Preparation:

-

Collect urine in a sterile container.

-

To prevent artificial formation of eicosanoids, add a cyclooxygenase inhibitor (e.g., indomethacin) immediately after collection.

-

Centrifuge the urine at 2000-3000 rpm for 20 minutes to remove particulate matter.

-

The supernatant can be used directly or stored at -20°C.

-

-

Solid Phase Extraction (SPE) for Sample Purification:

-

Use a C18 reverse-phase SPE column.

-

Condition the column with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.

-

Acidify the urine sample to a pH of ~3.0 with dilute HCl.

-

Apply the acidified sample to the column.

-

Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.

-

Elute the 11-dehydro-TXB2 with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the assay buffer provided with the ELISA kit.

-

-

ELISA Procedure (based on a generic competitive ELISA kit):

-

Prepare standards and samples at appropriate dilutions in the provided assay buffer.

-

Add 50 µL of standard, sample, or blank to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of the 11-dehydro-TXB2-enzyme conjugate to each well.

-

Add 25 µL of the specific antibody to each well (except the non-specific binding wells).

-

Incubate the plate, typically for 1-2 hours at room temperature or as specified by the kit manufacturer, often with gentle shaking.

-

Wash the plate multiple times (usually 3-5 times) with the provided wash buffer to remove unbound reagents.

-

Add the enzyme substrate to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of 11-dehydro-TXB2 in the samples by comparing their absorbance to the standard curve.

-

Caption: General experimental workflow for ELISA of 11-dehydro-TXB2.

Quantification of 11-dehydro-thromboxane B2 by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method, often considered the gold standard for the quantification of eicosanoids.

Principle: This method involves the extraction, purification, and derivatization of 11-dehydro-TXB2, followed by its separation by gas chromatography and detection by mass spectrometry. A stable isotope-labeled internal standard is typically used for accurate quantification.

Detailed Protocol (Plasma Samples):

-

Sample Collection and Extraction:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene).

-

Centrifuge immediately at 4°C to obtain plasma.

-

Add a known amount of a deuterated internal standard (e.g., 11-dehydro-TXB2-d4) to the plasma.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification of the plasma.

-

-

Purification:

-

Use solid-phase extraction (e.g., C18 column) as described in the ELISA protocol to purify the extract.

-

Further purification can be achieved using thin-layer chromatography (TLC).

-

-

Derivatization:

-

To increase volatility and improve chromatographic properties, the carboxyl group is esterified (e.g., with pentafluorobenzyl bromide), and the hydroxyl groups are converted to trimethylsilyl (B98337) ethers (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

The separated compounds are introduced into the mass spectrometer.

-

Use negative ion chemical ionization (NICI) for high sensitivity.

-

Monitor specific ions for 11-dehydro-TXB2 and its internal standard (selected ion monitoring, SIM).

-

Quantify the amount of 11-dehydro-TXB2 in the sample by comparing the peak area ratio of the analyte to the internal standard with a standard curve.

-

Enzyme Assay for 11-hydroxythromboxane B2 Dehydrogenase

This assay can be used to determine the activity of 11-hydroxythromboxane B2 dehydrogenase and to characterize its kinetic properties.

Principle: The activity of 11-hydroxythromboxane B2 dehydrogenase (a cytosolic aldehyde dehydrogenase) is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Detailed Protocol:

-

Enzyme Source Preparation:

-

Prepare a cytosolic fraction from a relevant tissue source (e.g., platelets, kidney).

-

Homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris and organelles. The supernatant is the cytosolic fraction.

-

-

Assay Mixture:

-

In a cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5-9.0)

-

NAD+ (e.g., 2.5 mM)

-

Thromboxane B2 (substrate, at various concentrations for kinetic analysis)

-

Cytosolic fraction (enzyme source)

-

-

-

Measurement:

-

Initiate the reaction by adding the substrate or the enzyme.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of change in absorbance.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.

-

For kinetic analysis, perform the assay with varying concentrations of thromboxane B2 and determine the initial reaction velocities.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Conclusion

The biosynthesis of 11-dehydro-thromboxane B2 from thromboxane A2 is a critical pathway in eicosanoid metabolism. Due to the instability of TXA2, the measurement of its stable metabolite, 11-dehydro-TXB2, provides an invaluable tool for researchers and clinicians to assess platelet activation and the role of thromboxanes in health and disease. The methodologies outlined in this guide offer robust and reliable approaches for the quantification of this important biomarker, facilitating further advancements in our understanding of cardiovascular and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of nicotinamide adenine dinucleotide as an effector in formation and reactions of acylglyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Dehydro-Thromboxane B2: A Biomarker for Aspirin Resistance - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dehydro-thromboxane B2 (11-dhTxB2) as a crucial biomarker for assessing aspirin (B1665792) resistance. The document details the biochemical pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction: The Challenge of Aspirin Resistance

Aspirin is a cornerstone in the primary and secondary prevention of cardiovascular diseases due to its antiplatelet effects. Its mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane (B8750289) A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction. However, a significant portion of the population exhibits a diminished response to aspirin, a phenomenon termed "aspirin resistance." This variability in response poses a clinical challenge, as patients with aspirin resistance are at a higher risk of atherothrombotic events. Consequently, the accurate identification of these individuals is paramount for personalized therapeutic strategies.

11-Dehydro-Thromboxane B2: A Stable and Reliable Biomarker

Thromboxane A2 has a very short half-life, making its direct measurement impractical for clinical assessment. Its inactive metabolite, thromboxane B2 (TxB2), is more stable but can be artificially elevated during blood sample collection due to platelet activation ex vivo. Therefore, the focus has shifted to downstream, stable metabolites that are not influenced by pre-analytical variables. 11-dehydro-thromboxane B2 is a major, long-lived enzymatic metabolite of TxB2. Its concentration in urine and plasma accurately reflects the systemic, in vivo production of TxA2, making it an excellent biomarker for assessing the efficacy of aspirin therapy.

Data Presentation: Quantitative Levels of 11-dhTxB2

The following tables summarize the quantitative data for urinary 11-dhTxB2 levels across various populations, providing a clear comparison for researchers. Urinary levels are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

Table 1: Urinary 11-dhTxB2 Levels in Different Populations (Baseline, Aspirin-Naive)

| Population | Mean/Median 11-dhTxB2 Level (pg/mg creatinine) | Reference |

| Healthy Adults | 635 +/- 427 | [1] |

| Males with Metabolic Syndrome | Elevated in two-thirds of patients (≥2500 pg/mg creatinine) | [2] |

| Patients with Diabetes | 69.6% higher than healthy controls | [3] |

Table 2: Urinary 11-dhTxB2 Levels in Response to Aspirin Therapy

| Population | Aspirin Dose | % Inhibition of 11-dhTxB2 | Post-Aspirin 11-dhTxB2 Level (pg/mg creatinine) | Reference |

| Healthy Controls | Daily | 75.1% | - | [3] |

| Patients with Diabetes | Daily | 71.7% | - | [3] |

| Patients with Diabetes | 100 mg daily | 71% | - | [4] |

| Post-Stroke Patients | 40 to 320 mg/d | 58% | - | [5] |

| Post-Stroke Patients | 320 to 1280 mg/d | 59% | - | [5] |

| Patients with Vascular Disease | 325 to 1300 mg/d | 29% | - | [5] |

| Patients with Vascular Disease | 325 to 81 mg/d | -20% (increase) | - | [5] |

Table 3: Cut-off Values for Aspirin Resistance based on Urinary 11-dhTxB2

| Cut-off Value (pg/mg creatinine) | Interpretation | Reference |

| > 1500 | Aspirin Resistance | [3][6] |

Table 4: Prevalence of Aspirin Resistance (Urinary 11-dhTxB2 > 1500 pg/mg creatinine)

| Population | Prevalence of Aspirin Resistance | Reference |

| Healthy Controls | 8.4% | [3] |

| Patients with Diabetes | 14.8% | [3] |

| Patients with Acute Coronary Syndrome | 28.6% - 28.7% | [3] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways involved in thromboxane production and the mechanism of aspirin's action.

Caption: Thromboxane A2 biosynthesis and metabolism pathway.

Caption: Aspirin's irreversible inhibition of COX-1.

Experimental Protocols

Accurate measurement of 11-dhTxB2 is critical for its use as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Measurement of Urinary 11-dhTxB2 by ELISA (Competitive Assay)

This protocol is a generalized representation based on commercially available kits.[6][7] Researchers should always refer to the specific kit insert for detailed instructions.

Principle: This is a competitive immunoassay where 11-dhTxB2 in the sample competes with a fixed amount of enzyme-labeled 11-dhTxB2 for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of 11-dhTxB2 in the sample.

Materials:

-

Microplate pre-coated with anti-mouse antibody

-

11-dhTxB2 standard

-

11-dhTxB2 antibody (monoclonal)

-

11-dhTxB2 conjugate (alkaline phosphatase or horseradish peroxidase)

-

Wash buffer

-

Substrate solution (e.g., pNPP for AP or TMB for HRP)

-

Stop solution

-

Sample diluent

-

Urine samples and controls

-

Creatinine assay kit

Procedure:

-

Sample Preparation: Dilute urine samples with the provided sample diluent. A 1:5 dilution is common.[7]

-

Standard Curve Preparation: Prepare a serial dilution of the 11-dhTxB2 standard to create a standard curve. Typical ranges are from 156.25 to 5000 pg/mL.[7]

-

Assay Procedure:

-

Add standards, controls, and diluted samples to the appropriate wells of the microplate.

-

Add the 11-dhTxB2 antibody to all wells except the non-specific binding (NSB) wells.

-

Add the 11-dhTxB2 conjugate to all wells.

-

Incubate the plate, typically for 2 hours at room temperature with shaking.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes to 2 hours) to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for pNPP).

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of 11-dhTxB2 in the samples by interpolating their absorbance values from the standard curve.

-

Measure the creatinine concentration in the urine samples using a separate assay.

-

Normalize the 11-dhTxB2 concentration by dividing it by the creatinine concentration (pg/mg creatinine).

-

Caption: Generalized ELISA workflow for 11-dhTxB2.

Measurement of Urinary 11-dhTxB2 by LC-MS/MS

This protocol is a generalized representation. Specific parameters will need to be optimized for the instrument used.

Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of 11-dhTxB2. The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification using a stable isotope-labeled internal standard.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer

-

Analytical column (e.g., C18)

-

Solid-phase extraction (SPE) cartridges

-

11-dhTxB2 analytical standard

-

Deuterium-labeled 11-dhTxB2 internal standard

-

Solvents for mobile phase (e.g., acetonitrile, methanol (B129727), water with formic acid)

-

Urine samples

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Spike urine samples with the deuterium-labeled internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the 11-dhTxB2 and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 11-dhTxB2 from other components on the analytical column using a gradient elution.

-

Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11-dhTxB2 (e.g., m/z 367 -> 161) and its internal standard are monitored.[1]

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of standards of known concentrations.

-

Quantify the amount of 11-dhTxB2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the concentration to the creatinine level of the urine sample.

-

Caption: Generalized LC-MS/MS workflow for 11-dhTxB2.

Conclusion

11-dehydro-thromboxane B2 is a robust and reliable biomarker for assessing the in vivo efficacy of aspirin therapy. Its measurement in urine provides a non-invasive method to identify individuals with aspirin resistance, who may benefit from alternative antiplatelet strategies. The standardized methodologies of ELISA and LC-MS/MS, coupled with established cut-off values, make the quantification of 11-dhTxB2 a valuable tool in both clinical research and the development of new antithrombotic drugs. This guide provides the foundational knowledge and protocols to aid researchers and drug development professionals in the effective utilization of this important biomarker.

References

- 1. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial | springermedicine.com [springermedicine.com]

- 5. ahajournals.org [ahajournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. haemochrom.de [haemochrom.de]

Unveiling the Clinical Significance of Urinary 11-Dehydro-Thromboxane B2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urinary 11-dehydro-thromboxane B2 (11-dTXB2), a stable metabolite of thromboxane (B8750289) A2 (TXA2), has emerged as a critical non-invasive biomarker for assessing in vivo platelet activation. Its measurement provides valuable insights into thrombotic risk, the efficacy of antiplatelet therapy, and the underlying inflammatory status in various pathological conditions. This technical guide offers a comprehensive overview of the clinical significance of urinary 11-dTXB2, detailing its biochemical origins, its role in cardiovascular and metabolic diseases, and standardized methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, providing the necessary data, protocols, and pathway visualizations to facilitate further investigation and application of this important biomarker.

Introduction: The Thromboxane Axis and its Systemic Footprint

Thromboxane A2 (TXA2) is a potent bioactive eicosanoid primarily produced by activated platelets. It plays a pivotal role in hemostasis by inducing platelet aggregation and vasoconstriction[1][2]. However, its overproduction is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases[3][4]. Due to its extremely short half-life of approximately 30 seconds, direct measurement of TXA2 in circulation is not feasible[1][2]. Consequently, clinical and research applications rely on the quantification of its stable, downstream metabolites.

TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2), which is then further metabolized in the liver to 11-dehydro-thromboxane B2 (11-dTXB2) before being excreted in the urine[5]. Urinary 11-dTXB2 levels, therefore, provide a reliable and time-integrated reflection of systemic TXA2 biosynthesis and platelet activation[5].

Clinical Significance of Urinary 11-dTXB2

The clinical utility of measuring urinary 11-dTXB2 is multifaceted, extending from cardiovascular risk assessment to monitoring therapeutic interventions.

Cardiovascular Diseases (CVD)

Elevated levels of urinary 11-dTXB2 are strongly associated with an increased risk of cardiovascular events and the progression of atherosclerotic cardiovascular disease (ASCVD)[3][6]. Studies have demonstrated a significant correlation between high 11-dTXB2 levels and the incidence of major adverse cardiovascular events (MACE)[6]. Furthermore, in patients with acute myocardial infarction, elevated baseline urinary 11-dTXB2 was a predictor of one-year cumulative MACE[7]. This association underscores the role of persistent platelet activation in the pathophysiology of coronary artery disease.

Metabolic Syndrome and Diabetes

Patients with metabolic syndrome and diabetes often exhibit a prothrombotic state characterized by increased platelet reactivity. Research has shown that urinary 11-dTXB2 levels are significantly elevated in individuals with metabolic syndrome, particularly those at high risk for ASCVD[3][4][8][9][10]. In patients with diabetes, mean baseline urinary 11-dTXB2 levels were found to be 69.6% higher than in healthy controls[5]. These findings suggest that 11-dTXB2 could serve as a valuable biomarker for identifying individuals with metabolic disorders who may benefit from antiplatelet therapy.

Monitoring Aspirin (B1665792) Therapy and Aspirin Resistance

Low-dose aspirin is a cornerstone of antiplatelet therapy for the primary and secondary prevention of cardiovascular events. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of TXA2 in platelets[5]. The measurement of urinary 11-dTXB2 is a direct and reliable method to assess the biochemical efficacy of aspirin treatment[8].

A failure to adequately suppress 11-dTXB2 levels despite aspirin therapy is indicative of "aspirin resistance" or high on-treatment platelet reactivity. A commonly accepted cutoff for defining a poor response to aspirin is a urinary 11-dTXB2 level greater than 1500 pg/mg creatinine[5][8][11]. Studies have reported a higher prevalence of aspirin resistance in patients with diabetes and acute coronary syndromes compared to healthy individuals[5].

Quantitative Data on Urinary 11-dTXB2 Levels

The following tables summarize the quantitative data for urinary 11-dTXB2 levels across different populations and clinical contexts, as reported in the scientific literature. Values are typically normalized to urinary creatinine (B1669602) to account for variations in urine dilution.

| Population | Mean/Median 11-dTXB2 Level (pg/mg creatinine) | Reference Range/Cutoff (pg/mg creatinine) | Key Findings | References |

| Healthy Adults | Mean: 635 ± 427 | ≤ 1500 | Baseline levels in a healthy population. | [8][12] |

| Cardiovascular Disease (ASCVD) | Elevated compared to healthy controls. | Not specified as a range, but associated with higher MACE risk. | Levels correlate with markers of vascular inflammation like P-selectin and E-selectin. | [3][6] |

| Acute Myocardial Infarction (AMI) | Baseline (log-transformed): 7.39 (IQR: 6.85–8.01) | Not applicable | Higher baseline levels associated with MACE and lower left ventricular ejection fraction. | [7] |

| Metabolic Syndrome (Aspirin-Naïve Males) | Two-thirds of patients had levels ≥ 2500 | < 2500 considered normal baseline platelet activity. | Elevated levels are frequent in this population. | [3][9][10] |

| Type 2 Diabetes (Before Aspirin) | Median: 179 | Not applicable | Levels significantly decrease with aspirin intake. | [13] |

| Aspirin Resistance | > 1500 | > 1500 | Indicates inadequate platelet inhibition by aspirin. | [5][8][11] |

Methodologies for Urinary 11-dTXB2 Measurement

Accurate and reliable quantification of urinary 11-dTXB2 is crucial for its clinical application. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay technique that offers a balance of sensitivity, throughput, and cost-effectiveness.

Experimental Protocol: Competitive ELISA

-

Sample Preparation: Urine samples are typically diluted with the assay buffer provided in the commercial kit. A dilution factor of 1:5 is common.

-

Standard Curve Preparation: A standard curve is generated by performing serial dilutions of a known concentration of 11-dTXB2 standard.

-

Plate Incubation: Diluted samples, standards, and controls are added to a 96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG). A fixed amount of 11-dTXB2 conjugated to an enzyme (e.g., alkaline phosphatase) and a primary antibody (e.g., mouse monoclonal anti-11-dTXB2) are then added to each well. During this incubation, the endogenous 11-dTXB2 in the sample competes with the enzyme-conjugated 11-dTXB2 for binding to the primary antibody.

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A chromogenic substrate is added to each well. The enzyme bound to the captured antibody-antigen complex will catalyze a reaction that produces a colored product.

-

Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm). The intensity of the color is inversely proportional to the concentration of 11-dTXB2 in the sample.

-

Quantification: The concentration of 11-dTXB2 in the samples is determined by interpolating their absorbance values against the standard curve.

-

Normalization: The final concentration is normalized to the urinary creatinine concentration, measured separately.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity, sensitivity, and accuracy.

Experimental Protocol: LC-MS/MS

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

An internal standard (e.g., a deuterium-labeled 11-dTXB2 analogue) is added to the urine sample.

-

The sample is acidified (e.g., with formic acid).

-

The sample is loaded onto an SPE cartridge (e.g., a mixed-mode anion exchange).

-

The cartridge is washed with an appropriate solvent to remove interfering substances.

-

The analyte and internal standard are eluted with a specific elution solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

The reconstituted sample is injected into an LC system.

-

The analyte and internal standard are separated from other components on a chromatographic column (e.g., a C18 column) using a specific mobile phase gradient.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The analysis is performed in the selected reaction monitoring (SRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both 11-dTXB2 (e.g., m/z 367 to m/z 161) and its internal standard (e.g., m/z 371 to m/z 165)[12].

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of 11-dTXB2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

-

Normalization: The final concentration is normalized to the urinary creatinine concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and analytical workflows is essential for a deeper understanding of the role of 11-dTXB2 and its measurement.

Thromboxane A2 Signaling Pathway

Caption: Thromboxane A2 biosynthesis, signaling, and metabolism to urinary 11-dTXB2.

Experimental Workflow for Urinary 11-dTXB2 Analysis by ELISA

Caption: A typical experimental workflow for the quantification of urinary 11-dTXB2 using ELISA.

Experimental Workflow for Urinary 11-dTXB2 Analysis by LC-MS/MS

Caption: A standard workflow for urinary 11-dTXB2 analysis using LC-MS/MS.

Future Directions and Conclusion

The measurement of urinary 11-dTXB2 has firmly established its place as a valuable tool in both clinical research and practice. Future research will likely focus on further refining its predictive value for cardiovascular events in diverse patient populations and exploring its utility in other inflammatory conditions. For drug development professionals, urinary 11-dTXB2 serves as a critical pharmacodynamic biomarker for assessing the efficacy of novel antiplatelet and anti-inflammatory agents.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome | Semantic Scholar [semanticscholar.org]

- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 9. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison between urinary 11-dehydrothromboxane B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary 11-dehydro thromboxane B₂ levels in type 2 diabetic patients before and during aspirin intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 11-Dehydro-Thromboxane B2 in Atherothrombosis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the evolving understanding of 11-dehydro-thromboxane B2 (11-dhTXB2), a stable metabolite of thromboxane (B8750289) A2 (TXA2). Traditionally viewed as a mere biomarker for platelet activation and cardiovascular risk, emerging evidence suggests 11-dhTXB2 is a bioactive molecule with a direct role in the inflammatory processes underpinning atherothrombosis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in cardiovascular disease.

Introduction: Beyond a Biomarker

Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a critical role in platelet aggregation and vasoconstriction.[1][2] Its short half-life necessitates the measurement of its stable metabolites to assess its in vivo production. 11-dehydro-thromboxane B2 (11-dhTXB2) is a major, long-lived metabolite of TXA2, making it a reliable indicator of systemic TXA2 biosynthesis and platelet activation.[3][4] Elevated urinary and plasma levels of 11-dhTXB2 are strongly associated with an increased risk of atherothrombotic events, even in patients on aspirin (B1665792) therapy.[1][5][6]

While its role as a biomarker is well-established, recent studies have unveiled a more active role for 11-dhTXB2 in atherothrombosis, primarily through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2).[7] This guide will delve into the known mechanisms of action of 11-dhTXB2, present available quantitative data, detail relevant experimental protocols, and provide visual representations of its signaling pathways.

Mechanism of Action of 11-dhTXB2 in Atherothrombosis

The pro-atherothrombotic effects of 11-dhTXB2 appear to be multifaceted, extending beyond its reflection of platelet activity to direct involvement in inflammatory cell recruitment and activation.

Formation of 11-dhTXB2

Arachidonic acid, released from membrane phospholipids, is metabolized by cyclooxygenase-1 (COX-1) in platelets to prostaglandin (B15479496) H2 (PGH2).[2] Thromboxane synthase then converts PGH2 to the highly reactive TXA2.[2] TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2), which is then enzymatically converted in the liver to 11-dhTXB2 for excretion in the urine.[2][8]

Signaling through the CRTH2 Receptor

A pivotal discovery has been the identification of 11-dhTXB2 as a full agonist of the CRTH2 receptor, a G-protein coupled receptor (GPCR) also known as GPR44.[7] This receptor is expressed on various inflammatory cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.

The binding of 11-dhTXB2 to CRTH2 initiates a signaling cascade that is insensitive to pertussis toxin, suggesting coupling to Gq/11 or G12/13 G-proteins rather than Gi.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular activation processes.[7]

This signaling pathway is crucial for the chemotactic effects of 11-dhTXB2, promoting the migration of inflammatory cells.[7] The recruitment of these cells to the vascular wall is a critical step in the initiation and progression of atherosclerotic plaques.

Role in Vascular Inflammation

Elevated levels of urinary 11-dhTXB2 are significantly correlated with increased circulating levels of soluble P-selectin and E-selectin, which are adhesion molecules expressed on activated platelets and endothelial cells, respectively.[1][5] This suggests a link between high 11-dhTXB2 levels and a pro-inflammatory state of the vasculature. While direct evidence of 11-dhTXB2 inducing the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells is currently lacking, studies using TXA2 receptor agonists have shown such an effect, hinting at a potential parallel mechanism for 11-dhTXB2.

Quantitative Data

The following tables summarize the available quantitative data regarding 11-dhTXB2 and its interactions. Direct binding affinity and EC50 values for 11-dhTXB2 are not widely reported in the literature; therefore, data for the primary CRTH2 ligand, PGD2, are included for reference.

Table 1: Receptor Binding and Functional Potency

| Ligand | Receptor | Cell Type/System | Assay | Parameter | Value | Reference |

| Prostaglandin D2 (PGD2) | CRTH2 | HEK293 cells | Radioligand Binding | Kd | 8.8 ± 0.8 nM | [9] |

| 11-dehydro-TXB2 | CRTH2 | Human Eosinophils | Chemotaxis | EC50 | ~10 nM | [7] |

| 11-dehydro-TXB2 | CRTH2 | Human Basophils | Shape Change | EC50 | ~30 nM | [7] |

Table 2: Urinary Levels of 11-dehydro-Thromboxane B2 in Different Clinical Settings

| Population | Condition | Mean Urinary 11-dhTXB2 (pg/mg creatinine) | Reference |

| Healthy Controls | - | 3337 | [10] |

| Diabetes Mellitus | - | 5656 | [10] |

| Acute Coronary Syndrome | - | 7322 | [10] |

| Stable ASCVD on Aspirin | Tertile 1 | < 298 | [5] |

| Stable ASCVD on Aspirin | Tertile 2 | 298 - 630 | [5] |

| Stable ASCVD on Aspirin | Tertile 3 | > 630 | [5] |

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of 11-dhTXB2.

Measurement of 11-dehydro-Thromboxane B2

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: Competitive ELISA is the most common method for quantifying 11-dhTXB2 in urine or plasma.[5] In this assay, 11-dhTXB2 in the sample competes with a known amount of enzyme-labeled 11-dhTXB2 for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled 11-dhTXB2 bound to the antibody is inversely proportional to the concentration of 11-dhTXB2 in the sample.

-

Protocol Outline:

-

Urine or plasma samples are collected and stored at -80°C.

-

Samples and standards are added to the antibody-coated microplate.

-

Enzyme-conjugated 11-dhTXB2 is added, and the plate is incubated.

-

The plate is washed to remove unbound reagents.

-

A substrate is added, which is converted by the enzyme to a colored product.

-

The absorbance is measured using a microplate reader, and the concentration of 11-dhTXB2 is determined from a standard curve.

-

Urinary levels are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[5]

-

In Vitro Assay for Inflammatory Cell Chemotaxis

Method: Boyden Chamber Assay

-

Principle: This assay measures the chemotactic response of inflammatory cells (e.g., eosinophils, monocytes) towards 11-dhTXB2.

-

Protocol Outline:

-

Isolate inflammatory cells from whole blood.

-

A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

-

The lower chamber is filled with medium containing various concentrations of 11-dhTXB2.

-

The isolated inflammatory cells are placed in the upper chamber.

-

The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

Assessment of Endothelial Cell Activation

Method: Measurement of Adhesion Molecule Expression

-

Principle: To investigate the effect of 11-dhTXB2 on endothelial cell activation, the expression of adhesion molecules such as ICAM-1 and VCAM-1 can be quantified.

-

Protocol Outline:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence.

-

Treat the HUVECs with varying concentrations of 11-dhTXB2 for a specified time.

-

For protein expression: Lyse the cells and perform Western blotting using specific antibodies against ICAM-1 and VCAM-1. Alternatively, use flow cytometry to measure surface expression on intact cells.

-

For mRNA expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for ICAM-1 and VCAM-1.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Conclusion and Future Directions

The understanding of 11-dehydro-thromboxane B2 has evolved from its role as a passive biomarker to that of an active participant in the inflammatory cascade of atherothrombosis. Its ability to act as a full agonist at the CRTH2 receptor on inflammatory cells provides a direct mechanistic link between platelet activation and the recruitment of leukocytes to the vessel wall.

However, significant gaps in our knowledge remain. Future research should focus on:

-

Direct effects on endothelial cells: Elucidating whether 11-dhTXB2 directly modulates the expression of adhesion molecules and other pro-inflammatory mediators in endothelial cells.

-

Platelet activity: Clarifying the conflicting reports on whether 11-dhTXB2 can directly induce or modulate platelet aggregation.

-

Macrophage activation: Investigating the impact of 11-dhTXB2 on macrophage polarization, foam cell formation, and the release of inflammatory cytokines within the atherosclerotic plaque.

-

In vivo validation: Utilizing animal models of atherosclerosis to dissect the specific contribution of the 11-dhTXB2/CRTH2 axis to plaque development and instability.

A more complete understanding of the multifaceted role of 11-dhTXB2 in atherothrombosis will be crucial for the development of novel therapeutic strategies targeting the intricate interplay between platelets, leukocytes, and the vascular endothelium in cardiovascular disease.

References

- 1. pnas.org [pnas.org]

- 2. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 9. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to 11-dehydro-thromboxane B2-13C5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 11-dehydro-thromboxane B2-13C5 as an internal standard for the quantitative analysis of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) by mass spectrometry. 11-dehydro-TXB2 is a critical biomarker for monitoring thromboxane (B8750289) A2 (TXA2) biosynthesis in vivo, which is implicated in various physiological and pathological processes, including platelet aggregation and cardiovascular disease.[1][2][3][4] Accurate and precise quantification of this metabolite is paramount for clinical and research applications.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry, offering superior accuracy by compensating for variability during sample preparation and analysis.[5][6][7][8] Among these, 13C-labeled standards are particularly advantageous as they exhibit minimal isotopic effects and co-elute perfectly with the unlabeled analyte, ensuring the most reliable correction.[9] This guide details the rationale for using this compound, presents typical experimental protocols, and provides quantitative performance data.

The Role of Internal Standards in Mass Spectrometry

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations that can occur at different stages of the analytical process, including:

-

Sample Preparation: Losses during extraction, evaporation, and derivatization.

-

Chromatographic Separation: Variations in retention time.

-

Mass Spectrometric Detection: Fluctuations in ionization efficiency and detector response.[5][7]

By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.

Why this compound is the Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., 2H, 13C, 15N).[8] this compound is a SIL version of the analyte where five carbon atoms have been replaced with the 13C isotope. This makes it an ideal internal standard for the following reasons:

-

Identical Chemical and Physical Properties: It behaves virtually identically to the endogenous 11-dehydro-TXB2 during sample extraction, chromatography, and ionization.[5][8]

-

Co-elution with Analyte: It elutes at the same retention time as the analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both compounds equally.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for their simultaneous but separate detection by the mass spectrometer.

-

High Stability: The 13C label is stable and does not exchange with other atoms in the sample or during the analytical process, a potential issue with deuterium-labeled standards.[9]

Experimental Protocols

The following sections outline a typical workflow for the quantification of 11-dehydro-TXB2 in biological matrices using this compound as an internal standard. These protocols are a synthesis of methodologies described in the scientific literature.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complexity of biological matrices like urine and plasma, a sample clean-up and concentration step is necessary.[10] Solid-phase extraction is a commonly employed technique.

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., urine) to remove particulate matter.

-

Internal Standard Spiking: Add a known amount of this compound solution to each sample.

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., MAX SPE) with methanol (B129727) followed by water.

-

Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by an acidic solution.

-

Elution: Elute the analyte and internal standard from the cartridge using a strong organic solvent, often containing a small amount of acid.

-